![molecular formula C15H17N5O2 B2872874 2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 2034568-69-7](/img/structure/B2872874.png)
2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one” is a complex organic molecule. It contains several heterocyclic rings, including an isoxazole ring and a triazinoindazole ring. The presence of these rings suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains multiple ring structures, including an isoxazole ring and a triazinoindazole ring. These rings are likely to influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole ring could potentially undergo reactions at the carbon-carbon double bond or at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the isoxazole ring could influence the compound’s polarity and solubility .Applications De Recherche Scientifique
Drug Design and Development
The isoxazole moiety present in the compound is known for its significance in medicinal chemistry. Isoxazole derivatives have been explored for their pharmacological properties, including anti-inflammatory, analgesic, and antibacterial activities . The specific structure of this compound could be investigated for its potential interaction with biological targets, leading to the development of new therapeutic agents.
Structural Analysis via Crystallography
The compound’s ability to form crystals makes it suitable for X-ray crystallography studies. Determining the crystal structure can provide insights into the molecular conformation, intermolecular interactions, and potential binding sites, which are crucial for understanding its reactivity and designing derivatives with enhanced properties .
Density Functional Theory (DFT) Studies
DFT studies can be conducted to calculate the optimized structure of the molecule. This theoretical approach helps in predicting the electronic structure, reactivity, and other physicochemical properties of the compound. Such studies are essential for rationalizing experimental observations and guiding synthetic strategies .
Biological Activity Screening
Given the diverse biological activities associated with isoxazole derivatives, this compound can be subjected to high-throughput screening against various biological assays. This could help identify potential biological activities, such as enzyme inhibition or receptor modulation, which could be further explored for drug discovery purposes .
Synthesis of Analogues
The compound’s structure provides a scaffold for the synthesis of a wide range of analogues. By modifying different parts of the molecule, researchers can create a library of compounds with varied properties. These analogues can then be screened for improved pharmacological profiles or other desirable characteristics .
Pesticide Development
Isoxazole derivatives have been studied for their potential use as pesticides. The compound could be evaluated for its pesticidal properties, including insecticidal, fungicidal, or herbicidal activities. If successful, it could lead to the development of new, more effective pesticides .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-12(10(2)22-18-9)7-19-15(21)14-11-5-3-4-6-13(11)17-20(14)8-16-19/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJYFNVKXOUZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)C3=C4CCCCC4=NN3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

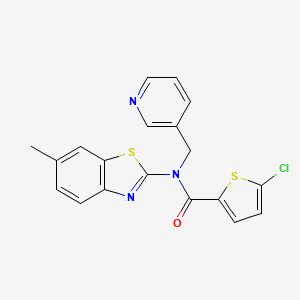
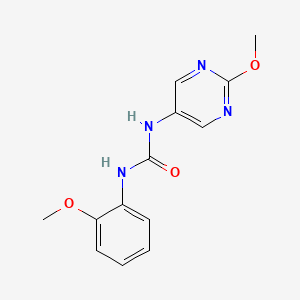
![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)
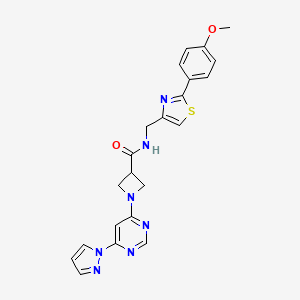
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B2872804.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2872806.png)
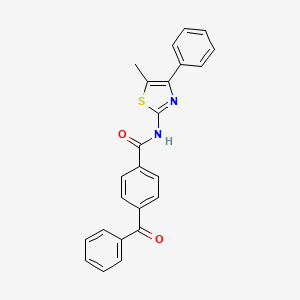
![6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2872808.png)
![2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2872809.png)
![2-[(Pyridin-2-yl)methoxy]pyrazine](/img/structure/B2872810.png)

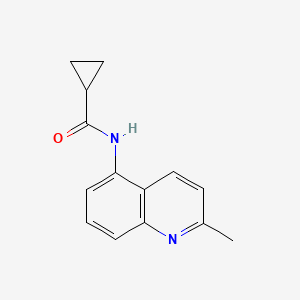
![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2872813.png)